![molecular formula C9H13NO3S B1459206 3-[(2-Furylmethyl)sulfonyl]pyrrolidine CAS No. 1447967-25-0](/img/structure/B1459206.png)
3-[(2-Furylmethyl)sulfonyl]pyrrolidine
Übersicht
Beschreibung
3-[(2-Furylmethyl)sulfonyl]pyrrolidine, also known as FSP or N-[(2-Furylmethyl)sulfonyl]pyrrolidine-3-carboxamide, is a molecule with various applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be approached in two ways: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by the specific substituents on the pyrrolidine ring. The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this saturated scaffold .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties of Pyrrolidine Derivatives
Synthesis of Pyrrolidine Derivatives
- Pyrrolidin-2-ones and their derivatives are a significant class of non-aromatic heterocyclic compounds with structures found in many natural products and biologically active molecules. The ability to introduce various substituents into the pyrrolidin-2-ones nucleus is crucial for creating new medicinal molecules with enhanced biological activity. The synthesis of new compounds by introducing substituents at various positions of 3-hydroxy-3-pyrrolin-2-one has been little studied, making it an area of great interest (Rubtsova et al., 2020).
Chemical Properties and Structural Analysis
- The structural analysis of newly synthesized pyrrolidine derivatives, such as the use of 1H NMR spectroscopy and IR spectrometry, reveals characteristic peaks and bands indicating the formation of the corresponding derivatives. The presence of chiral centers and various functional groups is evident from these analyses. Elemental analysis further confirms the structure of these synthesized compounds (Rubtsova et al., 2020).
Methodologies in Synthesis of Pyrrolidine Derivatives
Radical Reaction Synthesis
- Sulfonated tetrahydropyridine derivatives, including sulfonated pyrrolidine, can be generated through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This process occurs efficiently in dichloroethane without additional catalysts or additives, yielding the derivatives in moderate to good yields. This synthesis method highlights the use of sulfonyl radicals in initiating the radical cyclization process (An & Wu, 2017).
Cycloaddition Techniques
- The enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with aryl vinyl sulfones is a significant method in the synthesis of pyrrolidine derivatives. This method achieves nearly complete exo selectivity and high enantioselectivities, resulting in enantioenriched 3-sulfonyl cycloadducts. These cycloadducts are versatile intermediates for synthesizing 2,5-disubstituted pyrrolidines (Llamas, Gómez Arrayás, & Carretero, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8/h1-2,5,9-10H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZDKOVGAJTPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Furylmethyl)sulfonyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



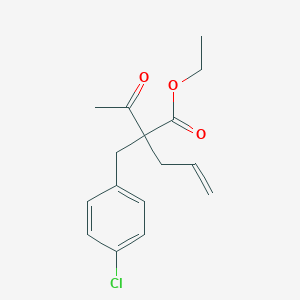
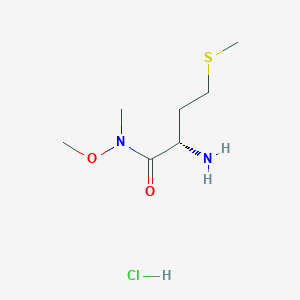
![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)
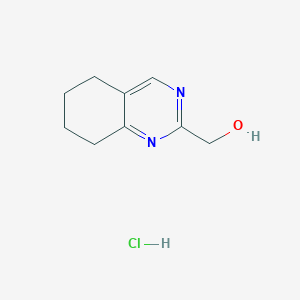
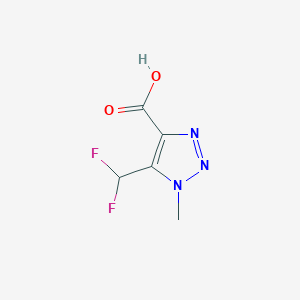
![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)
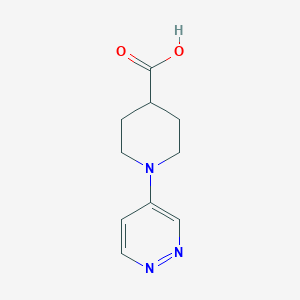
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
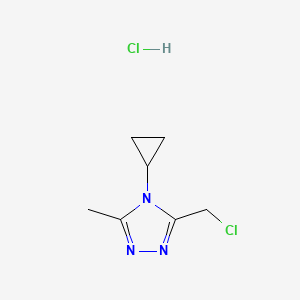
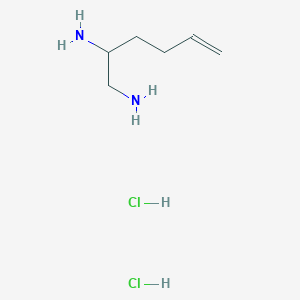
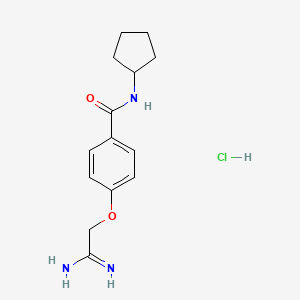
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)